
Ciclopirox-d11 Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ciclopirox-d11 Sodium Salt is a deuterated form of Ciclopirox, a synthetic antifungal agent. This compound is primarily used as an internal standard for the quantification of Ciclopirox in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium labeling (d11) enhances the accuracy and precision of analytical measurements by providing a stable isotope reference .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ciclopirox-d11 Sodium Salt involves the incorporation of deuterium atoms into the Ciclopirox molecule. The process typically starts with the deuteration of cyclohexylamine, followed by its reaction with 6-chloro-1-hydroxy-4-methyl-2(1H)-pyridinone. The final step involves the conversion of the resulting compound into its sodium salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced deuteration techniques and high-purity reagents is crucial for achieving the desired isotopic enrichment .
Analyse Chemischer Reaktionen
Types of Reactions
Ciclopirox-d11 Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Ciclopirox-d11 Sodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of Ciclopirox.
Biology: Employed in studies involving the metabolism and pharmacokinetics of Ciclopirox.
Medicine: Investigated for its potential antifungal and anticancer properties.
Industry: Utilized in the development of pharmaceutical formulations and quality control processes.
Wirkmechanismus
Ciclopirox-d11 Sodium Salt exerts its effects primarily through the chelation of metal ions, such as iron and aluminum. This chelation disrupts essential enzymatic processes within fungal cells, leading to their inhibition or death . The compound also interferes with DNA repair, cell division signals, and intracellular transport mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ciclopirox: The non-deuterated form of Ciclopirox-d11 Sodium Salt, used as an antifungal agent.
Ciclopirox Olamine: A salt form of Ciclopirox with enhanced solubility and bioavailability.
Ciclopirox β-D-Glucuronide: A glucuronide conjugate of Ciclopirox, used in metabolic studies.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and precision in analytical measurements. This makes it an invaluable tool in research and industrial applications where accurate quantification of Ciclopirox is required .
Eigenschaften
CAS-Nummer |
52900-30-8 |
|---|---|
Molekularformel |
C₁₂H₆D₁₁NNaO₂ |
Molekulargewicht |
241.33 |
Synonyme |
6-Cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridinone Sodium Salt; 6-Cyclohexyl-1-hydroxy-4-methyl-2-pyridinone Sodium Salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


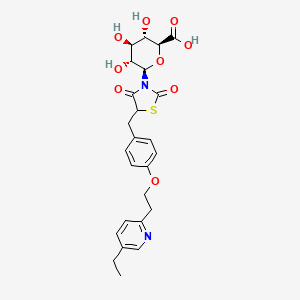
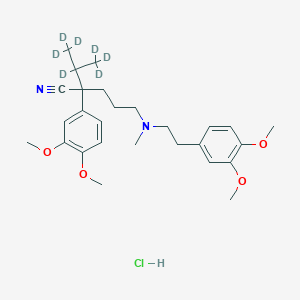
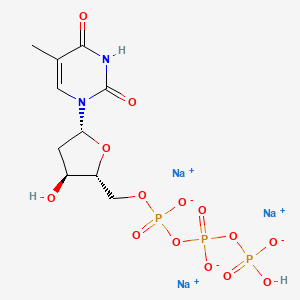
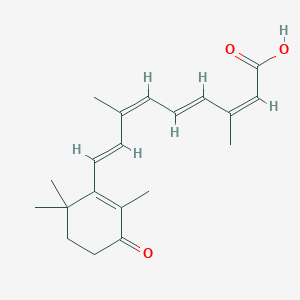
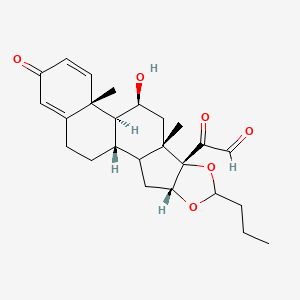
![3-Methyl-2-((1-(3-(trimethylammonio)propyl)pyridin-4(1H)-ylidene)methyl)benzo[d]oxazol-3-ium iodide](/img/structure/B1146665.png)
![2-(7-Ethoxy-8-oxabicyclo[3.2.1]octan-2-ylidene)malononitrile](/img/structure/B1146667.png)
